Benzoic acid, 2-benzoyl-, phenyl ester
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Overview
Description
Benzoic acid, 2-benzoyl-, phenyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and phenol, forming a phenyl ester. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzoic acid, 2-benzoyl-, phenyl ester can be synthesized through the esterification of benzoic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Fries Rearrangement: Another method involves the Fries rearrangement, where phenyl benzoate undergoes rearrangement in the presence of a Lewis acid catalyst like aluminum chloride to yield the acylated phenol and esters.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using benzoic acid and phenol with suitable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Benzoic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug formulations and as a preservative due to its stability and aromatic properties .
Industry:
Mechanism of Action
The mechanism of action of benzoic acid, 2-benzoyl-, phenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of benzoic acid and phenol . In reduction reactions, the ester is reduced to alcohols or aldehydes through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Phenyl benzoate: Another ester of benzoic acid, but without the additional benzoyl group.
Methyl benzoate: An ester of benzoic acid with a methyl group instead of a phenyl group.
Uniqueness:
Properties
CAS No. |
40825-12-5 |
---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
phenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)23-16-11-5-2-6-12-16/h1-14H |
InChI Key |
QERSPBWYFVWQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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